molecular formula C10H12BrNO2 B13987171 Methyl 2-((3-bromophenyl)(methyl)amino)acetate

Methyl 2-((3-bromophenyl)(methyl)amino)acetate

Cat. No.: B13987171
M. Wt: 258.11 g/mol
InChI Key: YRJXXKHDTRVALJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-bromophenyl)(methyl)amino)acetate is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and an amino acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-bromophenyl)(methyl)amino)acetate typically involves the reaction of 3-bromophenylamine with methyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromophenyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-((3-bromophenyl)(methyl)amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((3-bromophenyl)(methyl)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(3-bromo-N-methylanilino)acetate

InChI

InChI=1S/C10H12BrNO2/c1-12(7-10(13)14-2)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3

InChI Key

YRJXXKHDTRVALJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1=CC(=CC=C1)Br

Origin of Product

United States

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